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Compound of Interest

5-Chloro-4-methyl-1H-pyrrolo[2,3-
Compound Name:
bjpyridine

cat. No.: B1361669

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged"
heterocyclic motif in drug discovery.[1] Its structure is bioisosteric to the endogenous indole
nucleus found in molecules like tryptophan and serotonin, allowing it to interact with a wide
array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring
often enhances key pharmacological properties, such as aqueous solubility and metabolic
stability, compared to its indole counterparts.[1]

Within this important class of molecules, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine has
emerged as a particularly valuable and highly functionalized intermediate. The chloro and
methyl substituents provide specific steric and electronic properties and serve as crucial
handles for further chemical modification. Its primary ultility lies in its role as a core scaffold for
the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of
cancer and autoimmune diseases.[2] This guide details the synthesis and application of this
key intermediate, focusing on its use in the construction of potent Janus kinase (JAK)
inhibitors.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of 5-
Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.
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Property Value Source(s)
CAS Number 1020056-87-4 [3]
Molecular Formula CsH7CIN2 [3]
Molecular Weight 166.61 g/mol [3]

5-chloro-4-methyl-1H-

IUPAC Name o
pyrrolo[2,3-b]pyridine

Appearance Off-white to light yellow solid
H301 (Toxic if swallowed),

Hazard Statements H319 (Causes serious eye [3]
irritation)

. P301 + P310, P305 + P351 +
Precautionary Codes [3]

P338

Safety & Handling: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is classified as acutely toxic
if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All
manipulations should be performed in a well-ventilated fume hood. In case of accidental
ingestion, seek immediate medical attention.[3] For eye contact, rinse cautiously with water for
several minutes, removing contact lenses if present and easy to do so, and seek medical
advice.[3]

Synthesis Protocol and Mechanistic Considerations

The synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a multi-step process that
requires careful control of reaction conditions. The following protocol is adapted from the
experimental procedures detailed in US Patent US 2010/0286132 A1, which describes its
preparation as a key intermediate for JAK inhibitors.

Synthesis Workflow Diagram
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Step 1: Nitration

(2,5-DichIoro-3-nitropyridinea Diethyl Malonate)

NaH, THF

Intermediate A
(Malonate Adduct)

Hz, Pd/C, EtOH

Step 2: Cychza‘uon & Decarboxylation

Intermedlate B
(Cyclized Ester)

Dowtherm A, 250°C

Step 3: C}vllorination

Intermediate C
(Hydroxypyrrolopyridine)

POCIs

Intermediate D
(Chloropyrrolopyridine)

CHsMgBr, Fe(acac)s
THF, NMP

Step 4: Mvethylation

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
(Final Product)

Click to download full resolution via product page

Caption: Multi-step synthesis workflow for 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine.
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Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((5-chloro-3-nitropyridin-2-yl)malonate)

» Rationale: This step initiates the construction of the carbon framework for the pyrrole ring via
a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient pyridine
ring is activated by two chloro- and one nitro-substituent, making the C2 position susceptible
to attack by the malonate enolate.

e Procedure:

o To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous
tetrahydrofuran (THF) at O °C under a nitrogen atmosphere, add diethyl malonate
dropwise.

o Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium
enolate.

o Add a solution of 2,5-dichloro-3-nitropyridine in THF dropwise, maintaining the
temperature at O °C.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
16 hours.

o Carefully quench the reaction with saturated aqueous ammonium chloride solution.

o Extract the product with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to
yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

o Rationale: This is a reductive cyclization. Catalytic hydrogenation simultaneously reduces the
nitro group to an amine and likely one of the malonate ester groups. The newly formed
amine then undergoes spontaneous intramolecular cyclization by attacking the remaining
ester carbonyl, followed by dehydration to form the aromatic pyrrole ring.

e Procedure:
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o Dissolve the product from Step 1 in ethanol.
o Add Palladium on carbon (10% w/w) to the solution.

o Subiject the mixture to hydrogenation (Hz gas, typically 50 psi) in a Parr shaker apparatus
for 4 hours.

o Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with
ethanol.

o Concentrate the filtrate under reduced pressure to obtain the cyclized product.
Step 3: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4(7H)-one and subsequent chlorination

» Rationale: The ester from the previous step is first decarboxylated at high temperature in
Dowtherm A to give the core azaindole. This is then converted to the 4-hydroxy tautomer,
which is subsequently chlorinated using phosphorus oxychloride (POCIs) to install the chloro
group at the 4-position, a key functional handle for later cross-coupling reactions.

e Procedure:

o Heat the product from Step 2 in Dowtherm A solvent to 250 °C for 25 minutes. Cool and
dilute with hexane to precipitate the product.

o Treat the resulting solid with phosphorus oxychloride (POCIz) and heat at reflux for several
hours.

o After cooling, carefully pour the reaction mixture onto crushed ice.

o Neutralize the solution with a base (e.g., solid NaOH or concentrated NH4sOH) and extract
the product with an organic solvent like dichloromethane.

o Dry the organic phase, filter, and concentrate to yield 4,5-dichloro-1H-pyrrolo[2,3-
b]pyridine.

Step 4: Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
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» Rationale: This final step introduces the methyl group via an iron-catalyzed cross-coupling
reaction. Methylmagnesium bromide, a Grignard reagent, serves as the source of the methyl
nucleophile, which displaces the chloro group at the 4-position.

e Procedure:

o Dissolve the dichlorinated product from Step 3 in a mixture of THF and N-Methyl-2-
pyrrolidone (NMP).

o Add iron(lll) acetylacetonate (Fe(acac)s) as the catalyst.

o Cool the mixture to 0 °C and add methylmagnesium bromide (solution in diethyl ether)
dropwise.

o Allow the reaction to stir at room temperature for 1 hour.

o Quench the reaction with saturated agueous ammonium chloride and extract with ethyl
acetate.

o The combined organic layers are washed, dried, and concentrated. The final product is
purified by silica gel chromatography to yield 5-Chloro-4-methyl-1H-pyrrolo[2,3-
b]pyridine.

Application in Drug Discovery: A Scaffold for JAK
Inhibitors

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a purpose-built intermediate for constructing
complex, biologically active molecules. Its primary documented use is in the synthesis of
selective inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling
cascade used by numerous cytokines and growth factors to regulate processes like immune
response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in a
host of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2] Small
molecule inhibitors that target the ATP-binding site of JAK enzymes can block this signaling,
providing a powerful therapeutic strategy.
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As described in patent US 2010/0286132 A1, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
serves as the core for building potent JAK inhibitors such as (R)-3-(4-(5-chloro-4-methyl-1H-
pyrrolo[2,3-b]pyridin-7-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. In this synthesis, the
pyrrole nitrogen of the azaindole core is coupled with a substituted pyrazole ring,
demonstrating the utility of the scaffold in positioning functional groups for optimal target
engagement.

The JAK-STAT Signaling Pathway

Click to download full resolution via product page

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention
for JAK inhibitors.

Conclusion

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is more than a simple chemical; it is a key
enabling technology in the field of medicinal chemistry. Its robust synthesis provides access to
a versatile scaffold that has been successfully employed in the creation of highly selective and
potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide
serve to empower researchers and drug development professionals to effectively utilize this
valuable intermediate in the ongoing quest for novel therapeutics to treat a wide range of
human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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